molecular formula C25H18N4O6S B2627795 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide CAS No. 522656-00-4

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide

Cat. No.: B2627795
CAS No.: 522656-00-4
M. Wt: 502.5
InChI Key: YPUQHTQBYXPHFK-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C25H18N4O6S and its molecular weight is 502.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide and its analogs have been the subject of various synthesis and structural analysis studies. Harisha et al. (2015) reported on a new synthesis method for this compound, highlighting its relevance in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like entacapone and its applications in the study of crystal structures and NMR methods for molecular geometry determination. The study also mentioned the compound's in vitro activity against tuberculosis (TB) and dengue, showing its potential in medicinal chemistry applications Harisha et al., 2015. Additionally, Roose et al. (2010) synthesized new compounds related to this molecule, exploring their properties through NMR and UV-Vis spectroscopy, indicating its utility in the development of new materials with specific optical properties Roose et al., 2010.

Biological Activities and Interactions

Studies on the biological activities and molecular interactions of this compound have shown promising results. Ghosh et al. (2000) explored the molecular structures and crystal packing of three leflunomide metabolite analogs, including this compound, revealing its potential as an inhibitor of Bruton's tyrosine kinase (BTK), with significant implications for cancer therapy and immune system-related diseases Ghosh et al., 2000. Moreover, Sayed et al. (2021) investigated the anticancer and antioxidant properties of heterocyclic compounds containing the nitrophenyl group, suggesting that this compound could have applications in the development of new cancer therapies and antioxidant agents Sayed et al., 2021.

Material Science and Electrochemistry

The compound and its derivatives have also been studied in the context of material science and electrochemistry. Pilard et al. (2001) investigated the electrochemical reduction of related compounds, uncovering unique reaction pathways and product formations due to the electron-withdrawing groups in the structure. This has implications for the development of new materials with tailored electrochemical properties Pilard et al., 2001. Additionally, Mehdipour-Ataei et al. (2004) synthesized novel polyimides based on this compound, showcasing its utility in creating high-performance materials with specific thermal and mechanical properties Mehdipour-Ataei et al., 2004.

Properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O6S/c1-16-6-9-20(10-7-16)36(34,35)28-15-18(21-4-2-3-5-23(21)28)12-17(14-26)25(31)27-22-11-8-19(29(32)33)13-24(22)30/h2-13,15,30H,1H3,(H,27,31)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUQHTQBYXPHFK-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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